2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
Overview
Description
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, also known as 3,3,3-trifluoro-2-methylalanine, is a chemical compound with the molecular weight of 157.09 . It is a powder at room temperature . The IUPAC name for this compound is 3,3,3-trifluoro-2-methylalanine .
Molecular Structure Analysis
The InChI code for 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a powder at room temperature . It has a molecular weight of 157.09 .Scientific Research Applications
Synthesis and Chemical Properties
- Enantiopure Derivative Synthesis : A one-pot synthesis method for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives has been developed, using (R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride, demonstrating its utility in synthesizing chiral compounds (Li, Shang, Cheng, & Zhao, 2013).
Biocatalysis and Enzymatic Studies
- Substrate Specificity of Amidase : The heat-stable stereospecific amidase from Klebsiella oxytoca can utilize 3,3,3-trifluoro-2-amino-2-methylpropanamide as a substrate, indicating its potential in biotransformation processes to produce enantiomers of 3,3,3-trifluoro-2-amino-2-methylpropanoic acid (Shaw & Naughton, 2004).
- Enantioselective Hydrolysis : Shinella sp. R-6 and Arthrobacter sp. S-2 strains exhibit selective hydrolysis activity, providing a route for the preparation of both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid (Fuhshuku et al., 2014).
Pharmaceutical and Medical Applications
- Tumor Imaging : Radiolabeled amino acids, including fluorinated analogues of alpha-aminoisobutyric acid such as 2-amino-3-[18F]fluoro-2-methylpropanoic acid, have shown potential as imaging agents for detecting intracranial neoplasms via positron emission tomography (McConathy et al., 2002).
- Biological Evaluation : The synthesis and biological evaluation of (R)- and (S)-2-amino-3-fluoro-2-methylpropanoic acid (FAMP) demonstrate its potential as a PET radioligand for imaging brain tumors, highlighting the medical relevance of such compounds (Yu et al., 2010).
Chemical Analysis and NMR Studies
- 19F NMR Indicators : Fluorinated alpha-methylamino acids, including trifluoro analogs, have been used to measure intracellular pH in human peripheral blood lymphocytes by 19F NMR, demonstrating the use of such compounds in chemical analysis (Taylor & Deutsch, 1983).
Biochemistry and Molecular Biology
- Cobalt-Dependent Amidase : A novel cobalt-dependent amidase from Burkholderia phytofirmans ZJB-15079 demonstrates significant potential for the efficient biocatalytic synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, an important chiral building block (Wu, Zheng, Tang, & Zheng, 2017).
Safety and Hazards
The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-amino-3,3,3-trifluoro-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQBFDPQDFDHEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907260 | |
Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
422-23-1, 55601-02-0, 102210-02-6 | |
Record name | 3,3,3-Trifluoro-2-methylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,3-Trifluoro-2-aminoisobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055601020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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